(6-Chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone
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Overview
Description
(6-chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone is a complex organic compound that features a benzo[1,3]dioxole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[1,3]dioxole core: This can be achieved through a palladium-catalyzed arylation reaction, where a suitable aryl halide is coupled with a benzo[1,3]dioxole derivative.
Introduction of the morpholine moiety: This step involves the reaction of the benzo[1,3]dioxole intermediate with morpholine under basic conditions, often using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
(6-chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (6-chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-pyrazin-2-yl-2-fluoro-6-methylbenzamide
- 2-(6-chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
(6-chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone is unique due to its specific structural features, such as the combination of the benzo[1,3]dioxole core with a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20ClNO4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(6-chloro-2,2-diphenyl-1,3-benzodioxol-5-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C24H20ClNO4/c25-20-16-22-21(15-19(20)23(27)26-11-13-28-14-12-26)29-24(30-22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
InChI Key |
YGYOXYYVENEFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2Cl)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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